molecular formula C17H18N2O4S B2889674 N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide CAS No. 2034467-37-1

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2889674
CAS No.: 2034467-37-1
M. Wt: 346.4
InChI Key: FQVOHWYKPUWJMU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and thiophene moieties linked through a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and thiophene intermediates. These intermediates are then coupled through a piperidine ring using a series of reactions such as Pd-catalyzed arylation and N-arylation . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is unique due to its combination of benzo[d][1,3]dioxole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-12-1-2-15-16(9-12)22-11-21-15)19-6-3-13(4-7-19)23-14-5-8-24-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOHWYKPUWJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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